3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzofuran moiety, a chlorophenyl group, and a triazolo-thiadiazole core. The combination of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminobenzofuran to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolo-thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran and triazolo-thiadiazole moieties.
Reduction: Reduced derivatives, potentially affecting the benzofuran or triazolo-thiadiazole rings.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation, such as PARP-1 and EGFR. This inhibition leads to the induction of apoptosis in cancer cells, arresting the cell cycle at specific phases and upregulating pro-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have a similar triazole-thiadiazole core but differ in the arrangement of the heteroatoms and substituents.
Uniqueness
3-(1-Benzofuran-2-yl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the benzofuran and chlorophenyl groups, which impart distinct electronic and steric properties.
Properties
Molecular Formula |
C17H9ClN4OS |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9ClN4OS/c18-12-7-3-2-6-11(12)16-21-22-15(19-20-17(22)24-16)14-9-10-5-1-4-8-13(10)23-14/h1-9H |
InChI Key |
UQVUWOXKSWPNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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